Cas no 33357-66-3 (2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol)

33357-66-3 structure
Produktname:2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol
2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
- Benzenemethanol, α-(1-methylethyl)-3-(trifluoromethyl)-
- 2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol
-
- Inchi: 1S/C11H13F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10,15H,1-2H3
- InChI-Schlüssel: DWZJLAYIRRQRKP-UHFFFAOYSA-N
- Lächelt: C(C1C=CC=C(C(F)(F)F)C=1)(O)C(C)C
2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120681-0.5g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 0.5g |
$353.0 | 2023-02-15 | |
Enamine | EN300-120681-10.0g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 10.0g |
$2024.0 | 2023-02-15 | |
TRC | B489030-50mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-120681-0.05g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 0.05g |
$88.0 | 2023-02-15 | |
Enamine | EN300-120681-0.1g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 0.1g |
$132.0 | 2023-02-15 | |
Enamine | EN300-120681-100mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95.0% | 100mg |
$132.0 | 2023-10-03 | |
1PlusChem | 1P01A3QH-100mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 100mg |
$213.00 | 2025-03-04 | |
Aaron | AR01A3YT-2.5g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 2.5g |
$1295.00 | 2025-02-09 | |
Enamine | EN300-120681-50mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95.0% | 50mg |
$88.0 | 2023-10-03 | |
Enamine | EN300-120681-5000mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95.0% | 5000mg |
$1364.0 | 2023-10-03 |
2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol Verwandte Literatur
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
2. Back matter
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
33357-66-3 (2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol) Verwandte Produkte
- 2171452-35-8((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopentanoic acid)
- 14313-85-0(Pentanamide,N,N-dipropyl-)
- 2171464-82-5(3-{(2-ethyloxolan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1806172-78-0(Ethyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate)
- 1099610-32-8(Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate)
- 2287273-72-5(Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate)
- 927-45-7(7-Tridecanol)
- 2034619-92-4(3-cyano-N-{2-3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-ylethyl}benzamide)
- 914637-06-2((6-(Piperidin-1-yl)pyridin-3-yl)methanamine)
- 1936040-86-6(3-iodo-4,5-dimethylaniline)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:33357-66-3)2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol

Reinheit:99%/99%
Menge:1g/5g
Preis ($):489/964